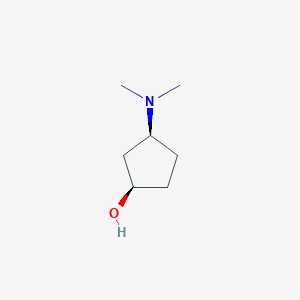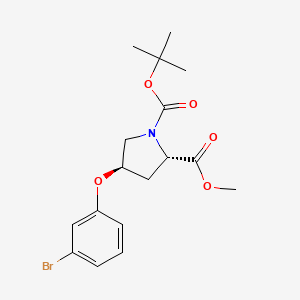
1-(tert-Butyl) 2-methyl (2S,4R)-4-(3-bromophenoxy)pyrrolidine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butyl) 2-methyl (2S,4R)-4-(3-bromophenoxy)pyrrolidine-1,2-dicarboxylate is a complex organic compound characterized by the presence of a tert-butyl group, a methyl group, and a bromophenoxy group attached to a pyrrolidine ring
Preparation Methods
The synthesis of 1-(tert-Butyl) 2-methyl (2S,4R)-4-(3-bromophenoxy)pyrrolidine-1,2-dicarboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the tert-butyl and methyl groups: These groups can be introduced through alkylation reactions using tert-butyl and methyl halides.
Attachment of the bromophenoxy group: This step involves a nucleophilic substitution reaction where a bromophenol derivative reacts with the pyrrolidine ring.
Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(tert-Butyl) 2-methyl (2S,4R)-4-(3-bromophenoxy)pyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The bromophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(tert-Butyl) 2-methyl (2S,4R)-4-(3-bromophenoxy)pyrrolidine-1,2-dicarboxylate has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound may be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(tert-Butyl) 2-methyl (2S,4R)-4-(3-bromophenoxy)pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(tert-Butyl) 2-methyl (2S,4R)-4-(3-bromophenoxy)pyrrolidine-1,2-dicarboxylate can be compared with other similar compounds, such as:
1-(tert-Butyl) 2-methyl (2S,4R)-4-(3-chlorophenoxy)pyrrolidine-1,2-dicarboxylate: Similar structure but with a chlorophenoxy group instead of a bromophenoxy group.
1-(tert-Butyl) 2-methyl (2S,4R)-4-(3-fluorophenoxy)pyrrolidine-1,2-dicarboxylate: Similar structure but with a fluorophenoxy group instead of a bromophenoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C17H22BrNO5 |
|---|---|
Molecular Weight |
400.3 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4R)-4-(3-bromophenoxy)pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C17H22BrNO5/c1-17(2,3)24-16(21)19-10-13(9-14(19)15(20)22-4)23-12-7-5-6-11(18)8-12/h5-8,13-14H,9-10H2,1-4H3/t13-,14+/m1/s1 |
InChI Key |
QGWHXEVWTVEWTH-KGLIPLIRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)OC)OC2=CC(=CC=C2)Br |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)OC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-(7-Methyl-1,4-dioxaspiro[4.5]decan-7-yl)methanamine](/img/structure/B13337112.png)
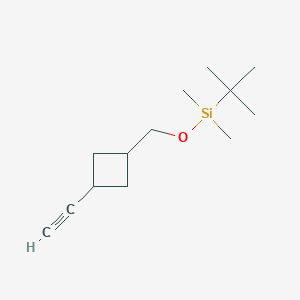
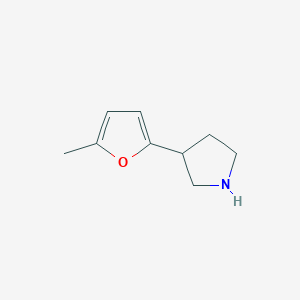
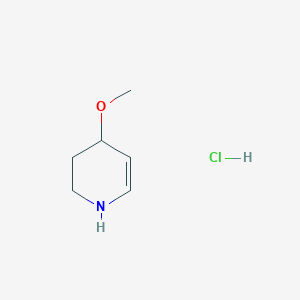
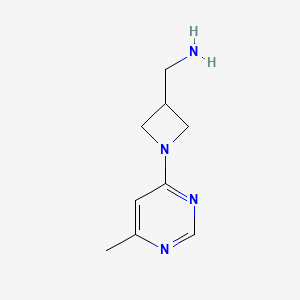
![(3-chloro-1H-benzofuro[3,2-c]pyrazol-5-yl)boronic acid](/img/structure/B13337150.png)
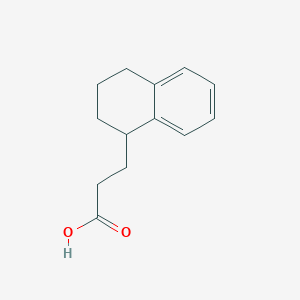
![(1R,4R)-5,5-Difluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B13337164.png)
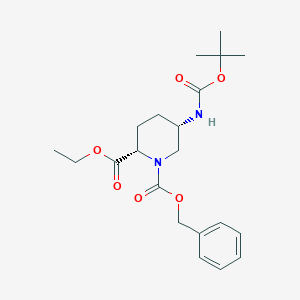
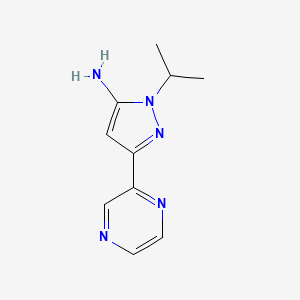
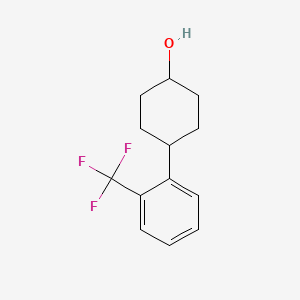
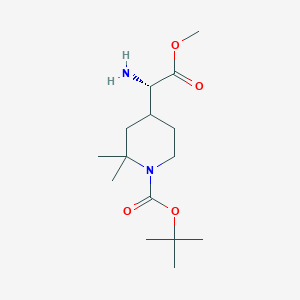
![Bicyclo[3.2.1]octan-1-ol](/img/structure/B13337213.png)
